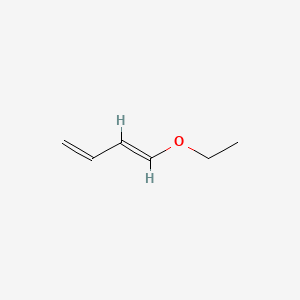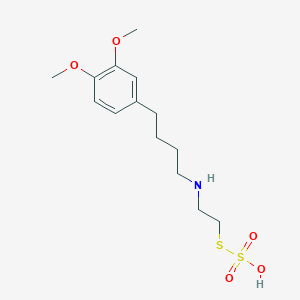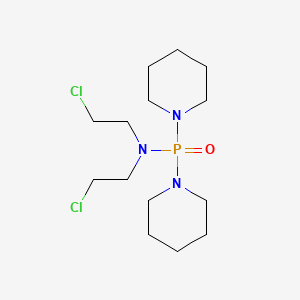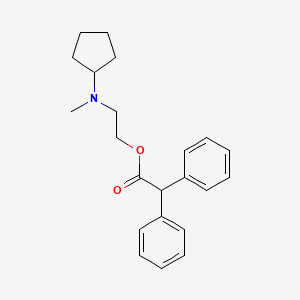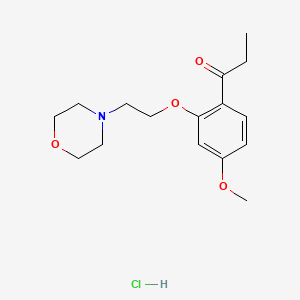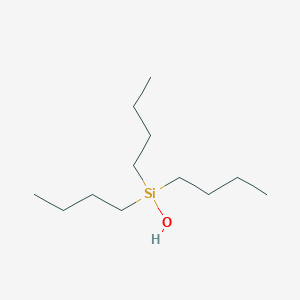
Tributyl silanol
Übersicht
Beschreibung
Tributyl silanol is an organosilicon compound with the chemical formula (C₄H₉)₃SiOH It is a member of the silanol family, characterized by the presence of a hydroxyl group attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyl silanol can be synthesized through several methods. One common approach involves the hydrolysis of tributylchlorosilane in the presence of water. The reaction typically proceeds under mild conditions, with the addition of a base such as sodium hydroxide to facilitate the hydrolysis process. The reaction can be represented as follows:
(C4H9)3SiCl+H2O→(C4H9)3SiOH+HCl
Industrial Production Methods
In industrial settings, this compound is often produced using large-scale hydrolysis reactors. The process involves the controlled addition of water to tributylchlorosilane, followed by the removal of the resulting hydrochloric acid by-product. The reaction conditions, such as temperature and pressure, are carefully optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl silanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl group and the silicon atom.
Oxidation: this compound can be oxidized to form tributylsilanone using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can yield tributylsilane, typically using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with alkyl halides can produce alkyl-substituted silanols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted under anhydrous conditions.
Substitution: Alkyl halides, acids; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Tributylsilanone
Reduction: Tributylsilane
Substitution: Alkyl-substituted silanols
Wissenschaftliche Forschungsanwendungen
Tributyl silanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: this compound is employed in the modification of biomolecules and surfaces.
Medicine: Research has explored its potential in drug delivery systems and as a component in medical devices due to its biocompatibility.
Industry: In industrial applications, this compound is used in the production of silicone-based materials, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of tributyl silanol involves its interaction with molecular targets through the hydroxyl group. This group can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. In biological systems, this compound can interact with cellular components, potentially affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilanol: Another silanol compound with three methyl groups attached to the silicon atom.
Tributyltin: An organotin compound with similar alkyl groups but bonded to a tin atom instead of silicon.
Uniqueness
Tributyl silanol is unique due to the presence of the silicon atom, which imparts distinct chemical properties compared to its tin analogs. The silicon-oxygen bond in this compound is more stable than the tin-oxygen bond in tributyltin, making it less toxic and more suitable for certain applications. Additionally, the hydroxyl group in this compound allows for versatile chemical modifications, enhancing its utility in various fields .
Eigenschaften
IUPAC Name |
tributyl(hydroxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28OSi/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h13H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVWRCIOZLRMKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](CCCC)(CCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40313368 | |
| Record name | tributyl silanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40313368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18388-85-7 | |
| Record name | NSC269577 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tributyl silanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40313368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


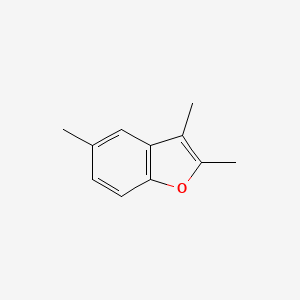
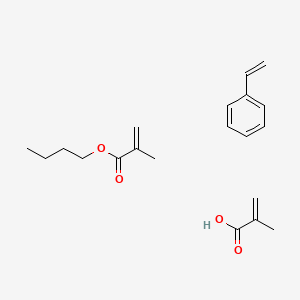
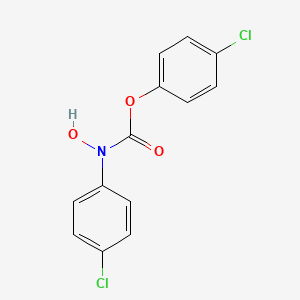

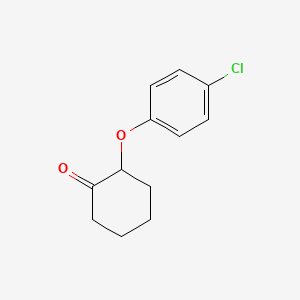
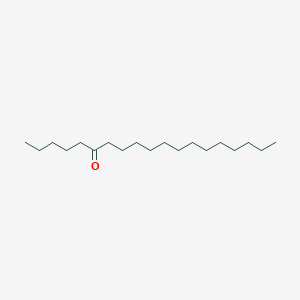
![2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione](/img/structure/B14706678.png)
